molecular formula C25H24O6 B1679039 Pomiferin CAS No. 572-03-2

Pomiferin

Cat. No. B1679039
CAS RN: 572-03-2
M. Wt: 420.5 g/mol
InChI Key: GHCZYXUOYFOXIP-UHFFFAOYSA-N
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Description

Pomiferin is a natural product found in Maclura pomifera and other organisms . It has a wide range of antioxidation and anti-inflammatory effects in peripheral tissues .


Synthesis Analysis

Pomiferin has been synthesized in various studies . For instance, a series of new heteroleptic copper (II) complexes of the composition [Cu (L) (bpy)]NO 3 ·2MeOH was prepared, where HL = 3- (3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6- (3-methylbut-2-ene-1-yl)-4 H ,8 H -benzo [1,2- b :3,4- b ′]dipyran-4-one, (pomiferin) .


Molecular Structure Analysis

The molecular formula of Pomiferin is C25H24O6 . The benzopyranone ring system is nearly planar and the dihedral angle between the phenyl ring and the benzopyranone moiety .


Chemical Reactions Analysis

Pomiferin has shown to inhibit the production of ROS, NO, and proinflammatory mediators (IL-6, TNF- α, iNOS, and COX2) in BV2 cells . It also showed a mild pro-oxidant effect in cell-based models .


Physical And Chemical Properties Analysis

Pomiferin has a molecular weight of 420.45 g/mol . It is a solid substance that can be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Anticancer Activity

  • Selective Antiproliferative Activity: Pomiferin demonstrates selective antiproliferative activity against tumorigenic breast epithelial cell lines (e.g., MCF-7), while exhibiting limited toxicity toward non-tumorigenic cells. This effect is accompanied by differential gene expression related to antioxidant enzymes, mitotic inhibition, and apoptotic regulations, suggesting its potential as an anticancer agent (Yang et al., 2011).
  • Cytotoxic Activity in Cholangiocarcinoma: Pomiferin shows cytotoxic activity towards human cholangiocarcinoma cells and induces apoptosis. Proteomic analysis revealed changes in the expression of several proteins related to cancer pathways (Svasti et al., 2005).

Dermatological Applications

  • Topical Skin and Scalp Treatments: Pomiferin is a potent stimulant of extracellular matrix proteins, showing increases in collagen, elastin, and fibrillin expression in dermal fibroblasts. It is considered a promising ingredient for topical treatments in skin and scalp care (Gruber et al., 2014).

Cardiovascular and Neuroprotective Effects

  • Heart Ischemia-Reperfusion Injury: Pomiferin has shown protective effects in heart ischemia-reperfusion injury models, attenuating myocardial dysfunction. This is likely due toits suppression of oxidative stress and improvement in ventricular function (Necas et al., 2007).
  • Antineuroinflammatory Effects: In neurodegenerative diseases, pomiferin exhibits antineuroinflammatory effects by activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway. This suggests its potential use in alleviating neurodegenerative diseases (Zhao et al., 2022).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Activity: Pomiferin has significant antioxidant properties, as evidenced by electrochemical studies. These properties could be beneficial in various therapeutic contexts, including reducing oxidative stress in cells (Diopan et al., 2008).
  • Protective Effects in Ischemia-Reperfusion Injury: In models of ischemia-reperfusion injury, such as in the ovaries and kidneys, pomiferin exhibited protective effects by reducing oxidative stress and inflammation, suggesting its therapeutic potential in such conditions (Keleş et al., 2023).

Gastrointestinal Protective Effects

  • Antiulcer Effect: Pomiferin has shown efficacy against indomethacin-induced gastric damage in rats, possibly due to positive changes in the antioxidant system (Bozkurt et al., 2017).

Future Directions

Pomiferin has shown considerable potential in the field of neurodegenerative diseases . Further studies are needed to explore its role in neuroinflammation and its potential as an effective therapeutic drug . The results showed significant biological potential of the studied compounds and revealed that copper(II) complexes, involving the naturally occurring ligand pomiferin with intrinsic biological activities, deserve to be studied deeper and in greater detail in the future .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZYXUOYFOXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205831
Record name Pomiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomiferin

CAS RN

572-03-2
Record name Pomiferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pomiferin
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Record name pomiferin
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Record name Pomiferin
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Record name POMIFERIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
960
Citations
J Marek, D Vesela, M Lišková… - … Section C: Crystal …, 2003 - scripts.iucr.org
… After pre-separation by flash chromatography over a column containing silica gel, pure pomiferin … , whereby a saturated solution of pomiferin in ethyl acetate was equilibrated against …
Number of citations: 19 scripts.iucr.org
IH Son, IM Chung, SI Lee, HD Yang, HI Moon - Bioorganic & medicinal …, 2007 - Elsevier
… Pomiferin was separated from osajin by the addition of lead acetate which reacts with the two hydroxyl groups at position 3 and 4 on ring B of pomiferin to … We have found that pomiferin …
Number of citations: 110 www.sciencedirect.com
JV Gruber, R Holtz, SK Sikkink, DJ Tobin - Fitoterapia, 2014 - Elsevier
… called Osajin which is structurally similar to Pomiferin but lacks an aromatic hydroxyl group. … Pomiferin. In vitro studies on Normal Human Dermal Fibroblasts demonstrate that Pomiferin …
Number of citations: 19 www.sciencedirect.com
J Vančo, Z Trávníček, J Hošek, T Malina… - International Journal of …, 2021 - mdpi.com
… that is why we focused on a natural flavonoid pomiferin, 3-(3,4-… Pomiferin belongs to a group of prenylated isoflavones … Some flavonoids, including pomiferin, are able to chelate metal …
Number of citations: 16 www.mdpi.com
J Nečas, L Bartošíková, T Florian, J Klusakova… - Acta Veterinaria …, 2007 - actavet.vfu.cz
… We also examined the effect of pomiferin on cardiac function (left … Our results demonstrate that pomiferin attenuates the … The cardio-protection provided by pomiferin treatment results …
Number of citations: 10 actavet.vfu.cz
V Diopan, P Babula, V Shestivska, V Adam… - … of pharmaceutical and …, 2008 - Elsevier
The antioxidant properties of pomiferin, isopomiferin, osajin and catalposide are evaluated. The electrochemical behaviour of these compounds at a carbon paste electrode was studied …
Number of citations: 42 www.sciencedirect.com
AC Jain, DK Tuli, RC Gupta - The Journal of Organic Chemistry, 1978 - ACS Publications
… with the natural sample of pomiferin,1 and the compound 5 with auriculasin. Hence the constitutions of pomiferin and auriculasin are … Dreyer for sending a sample of natural pomiferin. …
Number of citations: 21 pubs.acs.org
Y Zhao, Y Sang, Y Sun, J Wu - Mediators of Inflammation, 2022 - hindawi.com
… In order to investigate the mechanism of action of Pomiferin, we studied the effect of Pomiferin on Akt and Nrf2 pathways. The results showed that Pomiferin promoted the …
Number of citations: 5 www.hindawi.com
MM Bajer, MM Kunze, JS Blees, HR Bokesch… - Biochemical …, 2014 - Elsevier
… Importantly, pomiferin triacetate appeared to be highly selective for mTOR compared to a … inhibition, pomiferin triacetate efficiently attenuated translation. In summary, pomiferin triacetate …
Number of citations: 18 www.sciencedirect.com
ML Wolfrom, FL Benton, AS Gregory… - Journal of the …, 1939 - ACS Publications
… The relationship of the various derivatives of osajin and pomiferin described in this paper are … Pomiferin subjected to the conditions of this analysis yielded iso-pomiferin and no volatile …
Number of citations: 23 pubs.acs.org

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